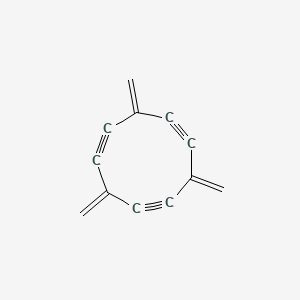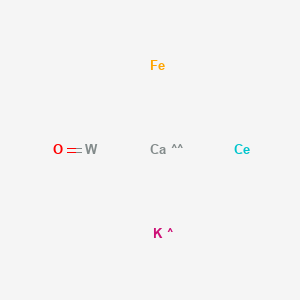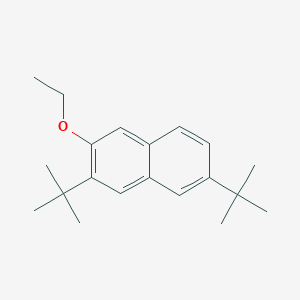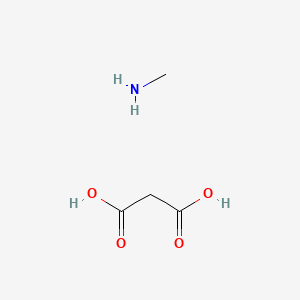![molecular formula C14H20O6S2 B12572985 Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate CAS No. 189025-88-5](/img/structure/B12572985.png)
Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hidroxi-4-oxopent-2-en-3-il)sulfanilato de etilo es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Se caracteriza por su estructura única, que incluye dos grupos hidroxi-oxopenteno unidos por un puente sulfanil a una parte de acetato de etilo.
Métodos De Preparación
La síntesis de Bis(2-hidroxi-4-oxopent-2-en-3-il)sulfanilato de etilo típicamente implica reacciones orgánicas de varios pasos. La ruta sintética puede incluir los siguientes pasos:
Formación de grupos 2-hidroxi-4-oxopent-2-en-3-il: Esto se puede lograr mediante reacciones de condensación aldólica.
Introducción del puente sulfanil: Los compuestos tiol a menudo se utilizan para introducir el grupo sulfanil.
Esterificación: El paso final implica la esterificación del compuesto intermedio con acetato de etilo en condiciones ácidas.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para obtener mayores rendimientos y pureza, utilizando a menudo catalizadores y condiciones de reacción controladas.
Análisis De Reacciones Químicas
Bis(2-hidroxi-4-oxopent-2-en-3-il)sulfanilato de etilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir los grupos oxo en grupos hidroxilo.
Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales utilizando los reactivos adecuados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Bis(2-hidroxi-4-oxopent-2-en-3-il)sulfanilato de etilo tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para sintetizar moléculas más complejas.
Biología: Su estructura única puede permitirle interactuar con moléculas biológicas, lo que lo hace útil en estudios bioquímicos.
Industria: Se puede utilizar en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de Bis(2-hidroxi-4-oxopent-2-en-3-il)sulfanilato de etilo implica su interacción con los objetivos moleculares a través de sus grupos funcionales. Los grupos hidroxi y oxo pueden formar enlaces de hidrógeno, mientras que el puente sulfanil puede participar en reacciones redox. Estas interacciones pueden afectar varias vías bioquímicas y procesos moleculares.
Comparación Con Compuestos Similares
Bis(2-hidroxi-4-oxopent-2-en-3-il)sulfanilato de etilo se puede comparar con compuestos similares como:
Bis(2-hidroxi-4-oxopent-2-en-3-il)tiolato de etilo: Estructura similar pero con un grupo tio en lugar de un puente sulfanil.
Bis(2-hidroxi-4-oxopent-2-en-3-il)sulfanilato de metilo: Estructura similar pero con un grupo metilo en lugar de un grupo etilo.
La singularidad de Bis(2-hidroxi-4-oxopent-2-en-3-il)sulfanilato de etilo radica en su combinación específica de grupos funcionales y la presencia del puente sulfanil, que puede conferir propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
189025-88-5 |
|---|---|
Fórmula molecular |
C14H20O6S2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
ethyl 2,2-bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C14H20O6S2/c1-6-20-13(19)14(21-11(7(2)15)8(3)16)22-12(9(4)17)10(5)18/h14-15,17H,6H2,1-5H3 |
Clave InChI |
JZPBFNIYRWXLNF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(SC(=C(C)O)C(=O)C)SC(=C(C)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide](/img/structure/B12572917.png)

![1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12572924.png)




![4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine](/img/structure/B12572977.png)

![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)
![1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B12572990.png)

![tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate](/img/structure/B12573010.png)
